Bicine functions primarily as a buffering agent in biological and biochemical experiments. Buffers maintain a stable pH within a specific range, which is crucial for many biological processes and reactions. Bicine has a working pH range of approximately 7.6 to 9.0, making it suitable for various research applications requiring a slightly alkaline environment [].
Here are some examples of how bicine is used as a buffering agent:
Beyond its primary function as a buffer, bicine finds use in other scientific research areas:
Bicine, chemically known as N,N-bis(2-hydroxyethyl)glycine, is a zwitterionic buffer with the molecular formula C6H13NO4. It has a pKa value of 8.35 at 20 °C, making it effective in maintaining pH stability in biological systems. Bicine is part of the Good's buffer family, which are designed to minimize interference with bio
Bicine functions as a buffer by acting as a weak acid and its conjugate base. When an acid is introduced into the solution, Bicine acts as a base, consuming the additional protons and minimizing the pH change. Conversely, when a base is added, Bicine acts as an acid, releasing protons to counteract the pH increase []. This buffering capacity helps maintain a stable pH environment, which is critical for the proper function of many biological molecules in research settings.
Bicine is recognized for its minimal toxicity and compatibility with biological systems. It has been shown to:
Bicine is synthesized through the reaction of glycine with ethylene oxide. The process involves:
This method provides a straightforward pathway for producing bicine in laboratory settings.
Studies have shown that bicine interacts favorably with various biomolecules without significantly altering their structure or function. For example:
Bicine shares similarities with several other buffering agents. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | pKa Value | Key Characteristics |
---|---|---|---|
Bicine | C6H13NO4 | 8.35 | Low metal chelation; zwitterionic; high solubility |
Tricine | C6H13NO5 | 7.75 | Similar buffering capacity; slightly higher chelation |
HEPES | C8H18N2O4S | 7.55 | Higher solubility; commonly used in cell culture |
MOPS | C7H15NO4S | 7.15 | Effective at lower pH; good for biological systems |
Bicine's unique combination of low toxicity, effective buffering range, and minimal interaction with biomolecules distinguishes it from these similar compounds.
Bicine’s buffering capacity arises from its dual functional groups: a tertiary amine and two hydroxyl groups. These groups enable proton exchange reactions, stabilizing pH through equilibrium shifts between acidic and alkaline conditions [1] [3]. The tertiary amine (pKa ≈ 8.3) acts as a proton acceptor, while the hydroxyl groups enhance water solubility and reduce metal ion chelation compared to traditional buffers like EDTA [2] [4].
The temperature dependency of Bicine’s pKa follows trends observed in amino-group buffers. Studies demonstrate a linear decrease in pKa with increasing temperature (−0.018 pH units/°C between 25°C and 50°C), attributed to the exothermic nature of its deprotonation reaction [4]. This contrasts with carboxylic acid buffers (e.g., acetate), which exhibit smaller pKa shifts (<0.01 pH units/°C) [4].
Table 1: Thermodynamic Properties of Bicine
Property | Value | Source |
---|---|---|
pKa (25°C) | 8.3 | [3] [4] |
ΔH (kJ/mol) | −25.1 ± 1.2 | [4] |
ΔS (J/mol·K) | −34.5 ± 4.0 | [4] |
Buffering Range (pH) | 7.6–9.0 | [1] [2] |
When integrating Bicine into experimental systems, researchers must account for its ionic strength effects and temperature sensitivity. At ionic strengths >0.1 M, Bicine’s pKa increases by 0.1–0.2 units due to shifts in activity coefficients, necessitating recalibration under high-salt conditions [4]. For temperature-controlled assays, pre-equilibration of buffer solutions is critical to avoid pH drift during reactions.
Bicine’s low metal-binding capacity (<5% chelation efficiency for Ca²⁺/Mg²⁺ at 10 mM) makes it suitable for metalloenzyme studies [1] [2]. For example, in alkaline phosphatase assays, Bicine maintains >95% enzyme activity compared to phosphate buffers, which inhibit activity through metal precipitation [1].
Bicine occupies a niche between high-alkalinity buffers (e.g., Tris) and narrow-range carboxylate buffers.
Table 2: Buffer System Comparison
Buffer | pKa (25°C) | Temp. Sensitivity (ΔpKa/°C) | Metal Interaction |
---|---|---|---|
Bicine | 8.3 | −0.018 | Low |
Tris | 8.1 | −0.031 | Moderate |
HEPES | 7.5 | −0.014 | Low |
Phosphate | 7.2 | −0.0028 | High |
Tris(hydroxymethyl)aminomethane (Tris) exhibits greater temperature sensitivity (−0.031 pH units/°C), making it less reliable for thermal cycler applications [4]. Conversely, phosphate buffers provide superior pH stability but interfere with metal-dependent reactions [1] [4].
Validating Bicine’s efficacy requires orthogonal pH measurements and activity assays. Nuclear magnetic resonance (NMR) studies confirm protonation states under varying conditions, while enzymatic activity tests (e.g., lactate dehydrogenase kinetics) verify biocompatibility [1] [4].
For long-term storage, Bicine solutions (0.1–0.5 M) show <0.05 pH drift over 30 days at 4°C, validated via spectrophotometric titration [2]. In contrast, Tris solutions under identical conditions exhibit 0.1–0.3 pH drift due to carbonate absorption [4].
Bicine’s zwitterionic structure minimizes ionic strength perturbations, preserving protein solubility and conformation. In polymerase chain reaction (PCR) mixtures, Bicine-based buffers enhance Taq polymerase processivity by 15–20% compared to Tris-HCl, attributed to reduced electrostatic interference with DNA-template binding [2] [4].
For redox-sensitive systems, Bicine’s hydroxyl groups provide mild antioxidant properties, stabilizing glutathione (GSH) pools at 98% viability over 24 hours versus 80% in HEPES buffers [1].